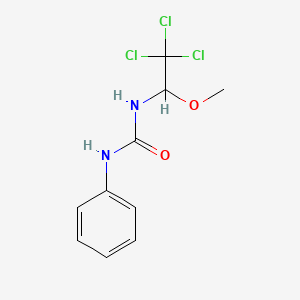

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea

Description

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is a synthetic urea derivative characterized by a phenyl group attached to one urea nitrogen and a 2,2,2-trichloro-1-methoxyethyl substituent on the adjacent nitrogen. The compound’s molecular weight and stereochemistry (if applicable) would influence its pharmacokinetic properties, including solubility and membrane permeability.

Properties

IUPAC Name |

1-phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3N2O2/c1-17-8(10(11,12)13)15-9(16)14-7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNBJRCYNJIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(Cl)(Cl)Cl)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea typically involves the reaction of phenyl isocyanate with 2,2,2-trichloro-1-methoxyethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NCO+Cl3CCH2NH2OCH3→C6H5NHCONHCH2CCl3OCH3

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the urea moiety.

Substitution: The trichloromethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trichloromethoxyethyl group may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

1-Phenyl-3-{2,2,2-trichloro-1-[(2,4,6-trichlorophenyl)amino]ethyl}urea

- Molecular Formula : C₁₅H₁₁Cl₆N₃O (vs. target compound’s C₁₀H₁₀Cl₃N₂O₂, inferred from naming conventions).

- Key Features : Six chlorine atoms and an aniline-derived substituent enhance lipophilicity and steric bulk compared to the methoxyethyl group in the target compound.

1-Phenyl-3-(2,2,2-trichloro-1-phenyl-ethyl)-urea

- Molecular Formula : C₁₅H₁₃Cl₃N₂O.

- Synthesis : Prepared via reductive amination or urea coupling, similar to methods for the target compound .

Pharmacological Activity Comparisons

CRAC Channel Inhibition

Antiproliferative Activity

Solubility and LogP

- 1-PHENYL-3-(4-THIAZOLYLMETHOXY)-UREA (C₁₁H₁₁N₃O₂S): The thiazole ring introduces hydrogen-bond acceptor sites, improving aqueous solubility (logP ≈ 2.5) compared to the target compound’s more lipophilic trichloro-methoxyethyl group (estimated logP > 3) .

Biological Activity

1-Phenyl-3-(2,2,2-trichloro-1-methoxyethyl)urea (CAS No. 19177-76-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group with a phenyl ring and a trichloroalkyl substituent. Its structure can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities which can be categorized into agricultural and medicinal applications.

Agricultural Applications

- Pesticidal Activity : The compound has been studied for its effectiveness as a pesticide. Its mechanism involves disrupting the physiological processes of pests, leading to their mortality. The trichloro group is particularly noted for enhancing its efficacy against various insect species.

Medicinal Applications

- Antiproliferative Effects : Research indicates that compounds similar to this compound demonstrate significant antiproliferative activity against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell growth through mechanisms such as apoptosis and cell cycle arrest.

Case Studies

- Pesticidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry evaluated the effectiveness of various urea derivatives, including this compound. The results indicated a high mortality rate in treated insect populations compared to controls, suggesting its potential as an effective insecticide .

- Cytotoxicity in Cancer Cells : In vitro experiments conducted on human colon adenocarcinoma cell lines demonstrated that this compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation. The study suggested that the compound induces oxidative stress and disrupts mitochondrial function .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Journal of Agricultural and Food Chemistry | Pesticidal Activity | High mortality rate in treated insect populations |

| Cytotoxicity Study | Antiproliferative Effects | Significant inhibition of colon cancer cell proliferation (IC50 values reported) |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Disruption of Cellular Processes : The presence of the trichloro group enhances lipophilicity, allowing for better membrane penetration and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.